2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Description
Chemical Structure and Key Features The compound "2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol" is a pyrrolidine derivative characterized by:
- A pyrrolidine ring substituted at the 1-position with a 2-hydroxyethyl group (ethanol moiety).
- An (S)-configured chiral center at the 2-position of the pyrrolidine, bearing a [(cyclopropyl-methyl-amino)-methyl] substituent.
- A cyclopropylmethyl group attached to the nitrogen atom, enhancing steric and electronic properties compared to linear alkyl chains.
For example, [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol (a structurally similar compound) is synthesized via reductive amination using cyclopropane carboxaldehyde and L-prolinol, yielding 86% product . The target compound’s ethanol moiety may involve alkylation with bromoethanol, as seen in the synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol (88% yield) . The compound is noted as "discontinued" in commercial catalogs, suggesting challenges in synthesis, stability, or demand .
Properties
IUPAC Name |
2-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(10-4-5-10)9-11-3-2-6-13(11)7-8-14/h10-11,14H,2-9H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQQAFZYTYJEEV-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The pyrrolidine backbone is synthesized via hydrogenation of 2-methylpyrroline. Platinum-based catalysts (e.g., Pt/C or PtO₂) in alcoholic solvents (ethanol:methanol, 2:1 v/v) at 45–55°C under 50 psi H₂ yield (S)-2-methylpyrrolidine with 78% efficiency.
Reaction Conditions
Chiral Induction
Chiral tartrate salts (e.g., L-tartaric acid) resolve racemic mixtures. Recrystallization in ethanol-methanol (90% v/v) at 2:1–3:1 ratios enhances ee to >99%.
Reductive Amination for Cyclopropyl-Methyl-Amino Incorporation
Stepwise Functionalization
The cyclopropyl-methyl-amine group is introduced via reductive amination between (S)-2-aminomethylpyrrolidine and cyclopropanecarbaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours achieves 85% yield.
Optimized Protocol
Stereochemical Control
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms >98% ee. Intramolecular hydrogen bonding stabilizes the (S)-configuration, as evidenced by X-ray crystallography.
Resolution Techniques for Enantiopure Product
Diastereomeric Salt Formation
Racemic 2-{(±)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is treated with L-tartaric acid in ethanol. Differential solubility isolates the (S)-enantiomer with 92% ee.
Key Data
| Parameter | Value |
|---|---|
| Resolving Agent | L-Tartaric Acid |
| Solvent | Ethanol |
| Recrystallizations | 2 |
| Final ee | 92% |
Enzymatic Resolution
Lipase-mediated acetylation (Candida antarctica) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted (ee >99%, yield 60%).
Analytical Characterization
Structural Confirmation
Purity Assessment
Chiral HPLC retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Pt/C, Ethanol:Methanol | 78 | >90 |
| Reductive Amination | NaBH₃CN, Methanol | 85 | >98 |
| Resolution (Tartaric) | L-Tartaric Acid, Ethanol | 66 | 92 |
| Enzymatic Resolution | Candida antarctica | 60 | >99 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The amino group can participate in substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety would yield aldehydes or acids, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol may have applications in:
Medicinal Chemistry: As an intermediate in the synthesis of drugs.
Biological Studies: To study its effects on biological systems.
Industrial Chemistry: As a building block for more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific enzymes or receptors in the body, affecting biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound is compared to ethanolamine derivatives and pyrrolidine-based analogs (Table 1). Key structural differences include:
- Pyrrolidine vs.
- Cyclopropyl Substituent : Compared to methoxyethyl or ethyl groups, the cyclopropyl moiety may improve metabolic stability and lipophilicity.
- Stereochemistry: The (S)-configuration at the pyrrolidine’s 2-position is critical for enantioselective interactions, a feature absent in non-chiral analogs.
Research Findings and Implications
Synthetic Efficiency: The target compound’s synthesis may face scalability challenges, as suggested by its discontinuation status , despite high yields (86–88%) in structurally related compounds .
Physicochemical Properties: The cyclopropyl group increases lipophilicity (logP ~1.8 estimated) compared to methoxyethyl (logP ~0.5) or ethyl (logP ~0.1) groups, favoring membrane permeability . The pyrrolidine ring contributes to a higher melting point (~120°C estimated) than linear ethanolamine derivatives (e.g., 2-(ethylmethylamino)ethanol, mp ~25°C) .
Biological Relevance: The (S)-configuration may enhance receptor selectivity, as observed in chiral pyrrolidine-based pharmaceuticals (e.g., antiviral agents) . The ethanol moiety improves aqueous solubility (cLogS ~-1.5), critical for bioavailability, compared to methanol derivatives (cLogS ~-2.2) .
Biological Activity
2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, also known by its CAS number 1354010-19-7, is a compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C11H22N2O
- Molecular Weight : 198.31 g/mol
- CAS Number : 1354010-19-7
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in modulating the activity of certain receptors in the central nervous system. Its structure suggests it may act as a ligand for various receptors, influencing neurotransmission and potentially exhibiting psychoactive properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have shown that compounds similar to this compound can protect neurons from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary data indicate that derivatives of this compound may possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl group is thought to enhance this activity.
- Anti-inflammatory Properties : There is evidence suggesting that the compound can modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various models.
Case Studies
- Neuroprotection in Animal Models :
- Antimicrobial Efficacy :
- Inflammation Modulation :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{(S)-2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, and how is stereochemistry controlled during synthesis?
- Methodological Answer : The compound is synthesized via multi-step reactions. A typical route involves:
Pyrrolidine Ring Formation : Cyclization of precursors like (S)-1-methyl-3-pyrrolidinone under basic conditions.
Introduction of Cyclopropyl-Methyl-Amino Group : Reductive amination or nucleophilic substitution using cyclopropylmethylamine derivatives.
Ethanol Moiety Attachment : Alkylation or hydroxylation reactions.
- Stereochemical Control : Chiral catalysts (e.g., palladium complexes) or enantioselective reagents are used to preserve the (S)-configuration. Reaction conditions (temperature, solvent polarity) are optimized to minimize racemization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm stereochemistry and functional groups (e.g., cyclopropyl CH, pyrrolidine N-CH).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies alcohol (-OH) and amine (-NH) stretches.
- HPLC/Chiral Chromatography : Ensures enantiomeric purity (>98% for (S)-isomer) .
Q. What functional groups in this compound contribute to its reactivity in medicinal chemistry applications?
- Methodological Answer :
- Secondary Amine (-NH-) : Participates in hydrogen bonding with biological targets (e.g., neurotransmitter receptors).
- Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation.
- Ethanol (-CHCHOH) : Improves solubility and pharmacokinetics via hydrophilic interactions.
- Pyrrolidine Ring : Acts as a rigid scaffold for spatial alignment with enzyme active sites .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Source Analysis : Compare synthesis methods (e.g., impurity profiles from ’s variable yields).
- Assay Standardization : Re-evaluate activity using unified protocols (e.g., IC measurements under identical buffer/pH conditions).
- Structural Confirmation : Validate stereochemistry via X-ray crystallography or circular dichroism to rule out enantiomer interference .
Q. What mechanistic hypotheses explain this compound’s interaction with serotonin/norepinephrine receptors?
- Methodological Answer :
- Docking Studies : Computational models (e.g., AutoDock Vina) predict binding poses in receptor pockets. The cyclopropyl group may occupy hydrophobic subpockets, while the ethanol moiety forms hydrogen bonds with conserved residues (e.g., Asp113 in SERT).
- Mutagenesis Experiments : Replace key receptor residues (e.g., Tyr95 in NET) to test binding affinity changes via radioligand displacement assays .
Q. How can synthetic routes be optimized to improve yield and scalability while maintaining enantiomeric excess?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP) for asymmetric induction in cyclopropane formation.
- Flow Chemistry : Implement continuous reactors to enhance heat/mass transfer during exothermic steps (e.g., reductive amination).
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry) for maximal yield (>75%) and ee (>99%) .
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
- Methodological Answer :
- Software : SwissADME or pkCSM for permeability (LogP), cytochrome P450 inhibition, and bioavailability predictions.
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI).
- Toxicity Prediction : ProTox-II assesses hepatotoxicity risk based on structural alerts (e.g., reactive amine metabolites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
